1,2-Ethanedisulfenyl dichloride

Description

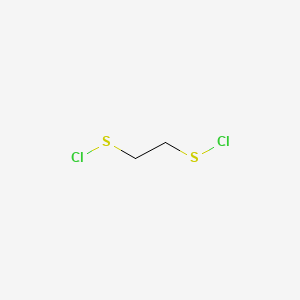

Structure

3D Structure

Properties

CAS No. |

24127-98-8 |

|---|---|

Molecular Formula |

C2H4Cl2S2 |

Molecular Weight |

163.1 g/mol |

IUPAC Name |

2-chlorosulfanylethyl thiohypochlorite |

InChI |

InChI=1S/C2H4Cl2S2/c3-5-1-2-6-4/h1-2H2 |

InChI Key |

LWGRPXZKPVYNBS-UHFFFAOYSA-N |

Canonical SMILES |

C(CSCl)SCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Ethanedisulfenyl Dichloride

Established Synthetic Pathways

The primary and most direct route to 1,2-ethanedisulfenyl dichloride involves the controlled chlorination of ethane-1,2-dithiol. This precursor is commercially available and can be synthesized through several methods, including the reaction of 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) with sodium bisulfide or thiourea (B124793) followed by hydrolysis. organic-chemistry.orgorgsyn.orggoogle.comgoogle.comnih.gov

Chlorination of Ethane-1,2-dithiol

The direct chlorination of ethane-1,2-dithiol with elemental chlorine (Cl₂) is a fundamental approach to synthesizing this compound. The reaction involves the substitution of the hydrogen atoms of the thiol groups with chlorine atoms.

Reaction Scheme: HS-CH₂-CH₂-SH + 2 Cl₂ → ClS-CH₂-CH₂-SCl + 2 HCl

This reaction must be carefully controlled to prevent over-chlorination and the formation of side products. The stoichiometry of the reactants is crucial, and the reaction is typically carried out in an inert solvent at low temperatures to manage its exothermic nature.

Reactions Involving Sulfuryl Chloride as a Chlorinating Agent

Sulfuryl chloride (SO₂Cl₂) serves as a convenient and often more selective source of chlorine compared to chlorine gas. organic-chemistry.org Its reaction with thiols can lead to the formation of sulfenyl chlorides. While specific literature detailing the reaction of sulfuryl chloride with ethane-1,2-dithiol to yield this compound is scarce, the general reactivity of sulfuryl chloride with thiols suggests its potential applicability. organic-chemistry.org

The reaction would proceed as follows:

Reaction Scheme: HS-CH₂-CH₂-SH + 2 SO₂Cl₂ → ClS-CH₂-CH₂-SCl + 2 SO₂ + 2 HCl

The use of sulfuryl chloride can sometimes offer better control over the reaction and may be advantageous in a laboratory setting due to its liquid form, which is easier to handle than gaseous chlorine.

Routes from Alkanesulfinyl Chlorides

The synthesis of this compound from alkanesulfinyl chlorides is not a well-established or commonly reported method. Alkanesulfinyl chlorides (R-SO-Cl) are themselves reactive species and are typically synthesized from the corresponding thiols or disulfides through oxidation and chlorination. While theoretically possible to devise a route from a suitable precursor, this pathway is not a primary synthetic strategy for this compound based on available scientific literature.

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity. Key parameters that require careful consideration include:

Temperature: The chlorination reaction is exothermic. Maintaining a low temperature, typically between -20°C and 0°C, is essential to minimize side reactions such as the formation of polysulfides and over-chlorinated products.

Solvent: An inert solvent that does not react with the chlorinating agent or the product is necessary. Common choices include chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride, as well as alkanes such as hexane.

Stoichiometry: Precise control over the molar ratio of the chlorinating agent to ethane-1,2-dithiol is crucial. An excess of the chlorinating agent can lead to the formation of undesired byproducts.

Addition Rate: Slow, dropwise addition of the chlorinating agent to the solution of ethane-1,2-dithiol helps to control the reaction temperature and prevent localized high concentrations of the chlorinating agent.

While specific yield data for the synthesis of this compound is not widely published, analogous reactions for the synthesis of other sulfenyl chlorides suggest that yields can vary significantly based on the optimization of these parameters.

Strategies for Control of Compound Purity and Stability in Preparation

The purity and stability of this compound are significant challenges due to its inherent reactivity.

Purity Control:

High-Purity Starting Materials: The purity of the starting ethane-1,2-dithiol is paramount. Impurities in the dithiol can lead to a complex mixture of products that are difficult to separate.

Inert Atmosphere: The synthesis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol and the sulfenyl chloride product.

Work-up Procedure: The work-up procedure should be designed to remove byproducts and unreacted starting materials. This may involve washing the reaction mixture with a mild base to neutralize any acidic byproducts, followed by drying and removal of the solvent under reduced pressure.

Purification Techniques: Due to its thermal instability, distillation of this compound can be challenging. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature. Other purification methods, such as chromatography on inert materials, may also be explored, although the reactivity of the compound can make this difficult.

Stability in Preparation:

Low Temperature: As mentioned, maintaining low temperatures throughout the synthesis and work-up is the most critical factor in preventing decomposition.

Avoidance of Moisture: this compound is sensitive to moisture and will hydrolyze. All glassware and solvents must be scrupulously dried before use.

Storage: The compound should be stored at low temperatures, under an inert atmosphere, and protected from light. The addition of stabilizers, such as small amounts of a radical inhibitor, could potentially improve its shelf life, though specific data for this compound is not available. google.com

The inherent instability of sulfenyl chlorides, in general, suggests that this compound is best prepared and used in situ for subsequent reactions whenever possible. acs.orgwikipedia.org

Mechanistic Investigations of 1,2 Ethanedisulfenyl Dichloride Reactivity

Electrophilic Sulfur Reactivity Pathways

Sulfenyl chlorides (R-S-Cl) are well-established as reactive compounds that function as sources of an electrophilic sulfenium cation (RS⁺). wikipedia.org The two sulfenyl chloride groups in 1,2-ethanedisulfenyl dichloride provide two centers for electrophilic attack, allowing for a range of subsequent chemical transformations.

The primary reaction pathway for this compound involves the nucleophilic attack on one of its electrophilic sulfur atoms. A wide variety of nucleophiles can initiate this process. The mechanism is analogous to a bimolecular nucleophilic substitution (Sɴ2) reaction, where the nucleophile attacks the sulfur atom, and the chloride ion acts as the leaving group. libretexts.org

Common nucleophiles that react with sulfenyl chlorides include:

Water and Alcohols: These react to form sulfenic acids (R-SOH) and sulfenyl esters (R-SO-R'), respectively. wikipedia.org

Amines: Primary and secondary amines react to yield sulfenamides (R-SNR₂). wikipedia.org

Thiols and Thiolates: Thiols are particularly effective nucleophiles for sulfenyl chlorides. youtube.com The deprotonated form, a thiolate anion, is an even better nucleophile. youtube.com The reaction proceeds via a nucleophilic attack of the thiol's sulfur atom on the electrophilic sulfur of the sulfenyl chloride, displacing chloride and forming a disulfide bond. libretexts.orgnih.gov

The general mechanism for the reaction with a thiol is as follows:

The nucleophilic sulfur atom of a thiol (R'-SH) attacks one of the electrophilic sulfur atoms of this compound.

A new sulfur-sulfur bond is formed, while the sulfur-chlorine bond is broken, releasing a chloride ion (Cl⁻).

The resulting intermediate is a protonated disulfide, which then loses a proton to yield a neutral disulfide product and hydrochloric acid (HCl).

Table 1: Nucleophilic Reactions of Sulfenyl Chlorides

| Nucleophile (Nu:) | Product Type | General Reaction |

| Water (H₂O) | Sulfenic Acid | R-SCl + H₂O → R-SOH + HCl |

| Alcohol (R'-OH) | Sulfenyl Ester | R-SCl + R'-OH → R-SO-R' + HCl |

| Amine (R'₂NH) | Sulfenamide | R-SCl + R'₂NH → R-SNR'₂ + HCl |

| Thiol (R'-SH) | Disulfide | R-SCl + R'-SH → R-S-S-R' + HCl |

Thiol-disulfide exchange is a fundamental biological and chemical process where a free thiol reacts with a disulfide bond, cleaving it and forming a new disulfide bond. libretexts.org This process is a series of Sɴ2-like events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

Cyclization Reactions and Heterocycle Formation Mechanisms

The bifunctional nature of this compound makes it a key precursor for the synthesis of sulfur-containing heterocyclic compounds. Depending on the reaction partner, it can undergo either intermolecular condensation or intramolecular cyclization to form stable ring systems.

Research has demonstrated that this compound is a valuable reagent for creating dithioheterocycles, specifically those containing a dihydro-1,4-dithiin ring. acs.org This six-membered ring system features two sulfur atoms at positions 1 and 4. The formation of these systems can occur through the reaction of this compound with molecules that can be bis-alkylated, such as activated aromatic compounds.

For example, reacting this compound with an activated aromatic ring can lead to the formation of a dihydro-1,4-dithiino system fused to the aromatic ring. This reaction involves the formation of two new carbon-sulfur bonds, creating the heterocyclic portion of the final product.

Intramolecular cyclization would likely proceed via an attack of one sulfur atom's lone pair on the other carbon-sulfur bond, or more plausibly, through reaction with a separate binucleophilic species to form a ring. The kinetics of such a cyclization would be influenced by several factors:

Concentration: At high concentrations, intermolecular reactions leading to polymers are favored. Intramolecular cyclization is more likely under high-dilution conditions.

Solvent: The polarity of the solvent can influence the stability of any charged intermediates or transition states.

Ring Strain: The formation of a six-membered ring like 1,4-dithiin is generally thermodynamically favorable compared to smaller, more strained rings.

Mechanisms of Reaction with Activated Aromatic Systems

This compound reacts with activated aromatic systems, such as phenols and anilines, via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.orgrsc.org The electron-donating groups (-OH, -NH₂) on the aromatic ring increase its nucleophilicity, making it susceptible to attack by the electrophilic sulfur of the sulfenyl chloride. libretexts.org The reaction proceeds in a stepwise fashion to form a dihydro-1,4-dithiino system fused to the aromatic ring.

The proposed mechanism for the reaction with an activated benzene (B151609) derivative (e.g., phenol) involves a double SEAr reaction:

First Substitution: The π-electrons of the activated aromatic ring attack one of the electrophilic sulfur atoms of this compound. This is the slow, rate-determining step. masterorganicchemistry.com

Formation of Sigma Complex: This attack disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org

Re-aromatization: A weak base (e.g., solvent) removes a proton from the carbon atom where the sulfur group attached, restoring the aromaticity of the ring and forming the first C-S bond.

Second Substitution (Intramolecular Cyclization): The second sulfenyl chloride group (-CH₂-SCl) is now positioned near the aromatic ring. The ring's π-electrons then perform a second, intramolecular nucleophilic attack on the remaining electrophilic sulfur atom.

Second Sigma Complex and Final Re-aromatization: A second sigma complex is formed and subsequently collapses upon loss of the final proton, yielding the fused dihydro-1,4-dithiino product.

Table 2: General Steps of Electrophilic Aromatic Substitution (SEAr)

| Step | Description | Key Feature |

| 1 | Attack by the aromatic π-system on the electrophile (E⁺). | Formation of a C-E bond; disruption of aromaticity. |

| 2 | Formation of a resonance-stabilized carbocation. | Positive charge is delocalized over the ring (sigma complex). |

| 3 | Deprotonation at the site of substitution. | A base removes a proton (H⁺) to restore the π-system. |

| 4 | Formation of the final substituted aromatic product. | Aromaticity is regained. |

Polymerization and Electropolymerization Mechanisms Initiated by this compound and its Derivatives

The reactivity of the sulfur-chlorine bond in this compound suggests its potential to initiate polymerization reactions through various mechanisms. Although direct studies detailing the polymerization initiated by this specific compound are not extensively available in the reviewed literature, plausible mechanisms can be proposed based on the known reactivity of sulfenyl chlorides and related compounds.

One probable pathway is cationic polymerization , particularly with monomers that are susceptible to electrophilic attack, such as alkenes with electron-donating substituents. wikipedia.orguc.eduyoutube.comlibretexts.org The initiation step would likely involve the heterolytic cleavage of a sulfur-chlorine bond, facilitated by a Lewis acid co-initiator or occurring directly under appropriate solvent conditions, to generate a reactive sulfenium ion species.

Proposed Mechanism for Cationic Polymerization:

Initiation: The reaction is initiated by the formation of a cationic species from this compound. This can occur through interaction with a Lewis acid (co-initiator), which helps to abstract a chloride ion, or through auto-ionization. The resulting electrophilic sulfur center then attacks a monomer molecule (e.g., an alkene), forming a carbocation.

Cl-S-CH₂-CH₂-S-Cl + M → Cl-S-CH₂-CH₂-S-M⁺ + Cl⁻ (where M is a monomer)

Propagation: The newly formed carbocationic center at the end of the monomer unit attacks another monomer molecule, leading to the elongation of the polymer chain. This process repeats, propagating the cationic charge to the new chain end.

Cl-S-CH₂-CH₂-S-M⁺ + n(M) → Cl-S-CH₂-CH₂-S-(M)ₙ-M⁺

Termination: The polymerization process can be terminated through several mechanisms, including chain transfer to monomer, solvent, or counter-ion, or by combination with the counter-ion (Cl⁻). uc.edu

The choice of solvent is critical in cationic polymerization, with halogenated solvents like methylene (B1212753) chloride or ethylene (B1197577) dichloride often being preferred as they are relatively stable towards the acidic and electrophilic species involved. uc.edustanford.edu

Another potential polymerization mechanism is through polycondensation reactions . This compound can act as an electrophilic monomer that reacts with nucleophilic co-monomers, such as aromatic compounds (e.g., phenols, anilines) or thiols. In this case, the reaction would proceed via electrophilic aromatic substitution or nucleophilic substitution at the sulfur atom, with the elimination of hydrogen chloride. This would lead to the formation of polymers containing the ethanedithio- linkage in the backbone.

Electropolymerization of sulfur-containing monomers is a known method to produce conductive polymers. rsc.org While specific studies on the electropolymerization initiated by this compound are scarce, a general mechanism can be inferred. The process would likely involve the electrochemical reduction or oxidation of the sulfenyl chloride at an electrode surface to generate reactive radical or ionic species. These species would then attack monomer units present in the solution, initiating polymerization and leading to the deposition of a polymer film on the electrode surface. The electrolyte, solvent, and electrode material would significantly influence the reaction mechanism and the properties of the resulting polymer. rsc.org

The table below summarizes the proposed polymerization mechanisms involving this compound.

| Polymerization Type | Initiating Species | Propagation Mechanism | Termination |

| Cationic Polymerization | Sulfenium ion (Cl-S-CH₂-CH₂-S⁺) | Electrophilic attack of carbocation on monomer | Chain transfer, combination with counter-ion |

| Polycondensation | This compound (as electrophile) | Nucleophilic attack by co-monomer (e.g., aromatic compound) | Step-growth termination |

| Electropolymerization | Electrochemically generated radicals or ions | Radical or ionic addition to monomer | Combination, disproportionation, electrode passivation |

Stereochemical Considerations in this compound Reactions

The stereochemistry of reactions involving this compound, particularly its addition to alkenes, is dictated by the mechanism of the reaction. The addition of sulfenyl chlorides to double bonds is a well-studied class of reactions that typically proceeds through a cyclic intermediate, which governs the stereochemical outcome.

The generally accepted mechanism for the addition of a sulfenyl chloride to an alkene is an AdE2 (electrophilic addition, bimolecular) reaction. This process involves the formation of a bridged thiiranium ion (also referred to as an episulfonium ion) intermediate.

Mechanism and Stereochemical Outcome:

Formation of the Thiiranium Ion: The reaction initiates with the electrophilic attack of one of the sulfur atoms of this compound on the π-bond of the alkene. This results in the formation of a three-membered ring containing the sulfur atom, the thiiranium ion. This cyclic intermediate is formed on one face of the alkene.

Nucleophilic Attack: The chloride ion (Cl⁻), which was displaced in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the thiiranium ion ring from the side opposite to the sulfur bridge. This backside attack is analogous to the mechanism of Sₙ2 reactions.

This two-step mechanism has direct consequences for the stereochemistry of the final product:

For example, the reaction of this compound with a simple cis-alkene would be expected to yield the trans-adduct, while the reaction with a trans-alkene would give the corresponding erythro or threo diastereomer depending on the substitution pattern.

The regioselectivity of the addition to unsymmetrical alkenes is also influenced by the stability of the partial positive charge on the carbon atoms in the thiiranium ion intermediate. Generally, the nucleophilic chloride ion will attack the more substituted carbon atom (Markovnikov-type addition), but this can be influenced by steric and electronic factors of the substituents on the alkene. masterorganicchemistry.com

The table below outlines the key stereochemical features of the addition of this compound to alkenes.

| Feature | Description |

| Intermediate | Cyclic thiiranium ion |

| Stereospecificity | Anti-addition |

| Regioselectivity | Generally follows Markovnikov's rule, but can be influenced by steric and electronic effects. |

| Product(s) | A mixture of enantiomers or diastereomers may be formed depending on the symmetry of the starting alkene and the number of new stereocenters created. chemistrysteps.com |

It is important to note that while this is the generally accepted and most common stereochemical pathway, deviations can occur under certain reaction conditions or with specific substrates that may favor a carbocationic intermediate over a bridged thiiranium ion, potentially leading to a loss of stereospecificity.

Applications of 1,2 Ethanedisulfenyl Dichloride in Advanced Organic Synthesis

Reagent in Heterocyclic Chemistry

The bifunctional nature of 1,2-ethanedisulfenyl dichloride, possessing two reactive sulfenyl chloride groups, makes it an ideal reagent for cyclization reactions, leading to the formation of diverse sulfur-containing heterocyclic systems.

This compound is effectively utilized as an electrophilic reagent for the preparation of novel heterocyclic systems. It readily reacts with activated aromatic compounds to yield dihydro-1,4-dithiino-substituted aromatics. nih.gov In these reactions, the dichloride introduces an ethylenedithio bridge across two positions of an aromatic or heteroaromatic ring. This method provides a direct pathway to new fused-ring systems that are of interest in materials science and medicinal chemistry. The reaction proceeds via an electrophilic attack, where the sulfur atoms of the reagent form new bonds with carbon atoms of the substrate. This strategy has been successfully applied to prepare various ethylenedithio-substituted thiophene (B33073) systems. nih.gov The synthesis of sulfur-containing heterocycles is a significant area of research, as these compounds often exhibit a wide range of biological activities. google.com

Table 1: Examples of Heterocycle Synthesis using this compound

| Reactant Type | Product Class | Significance |

|---|---|---|

| Activated Aromatics | Dihydro-1,4-dithiino-substituted aromatics | Access to new fused heterocyclic systems. nih.gov |

The reaction of sulfenyl chlorides with alkynes is a known method for introducing sulfur functionalities to a carbon-carbon triple bond. This type of electrophilic addition proceeds readily, analogous to the halogenation of alkynes. libretexts.org When one equivalent of a reagent like bromine (Br₂) is added to an alkyne, the reaction yields a trans-dihaloalkene. libretexts.org By analogy, this compound is expected to add across the alkyne triple bond to form a bis(sulfenyl)alkene intermediate.

However, the direct, one-step synthesis of 1,4-dithianes from the reaction of this compound with acetylenes is not extensively documented in literature. The 1,4-dithiane (B1222100) ring system itself is a valuable scaffold in organic synthesis. mdpi.comrsc.org A more common and scalable method for its synthesis involves the condensation of ethane-1,2-dithiol with a suitable two-carbon electrophile, such as a chloroacetaldehyde (B151913) equivalent, which then undergoes rearrangement to form the stable 1,4-dithiane ring. mdpi.com

Building Block for Complex Organic Scaffolds

Beyond simple heterocycle formation, this compound is a crucial building block for constructing larger, more complex molecular architectures with specific functions, particularly in the realm of materials science.

The ethylenedithio moiety installed by this compound is a cornerstone of many multi-sulfur conjugated systems, most notably the tetrathiafulvalene (B1198394) (TTF) family of organic donors. Derivatives such as diethyl-ethylenedithio-tetrathiafulvalene (DE-EDT-TTF) and tetraethyl-bis(ethylenedithio)-tetrathiafulvalene (TE-BEDT-TTF) are important precursors for creating molecular conductors and superconductors. researchgate.netyoutube.com The synthesis of these complex TTF derivatives often involves the strategic introduction of the ethylenedithio group onto a precursor molecule. This compound serves as a key reagent for this purpose, enabling the construction of the sulfur-rich core that is essential for the electronic properties of the final material. nih.gov Radical cation salts derived from these chiral EDT-TTF donors have shown metallic conductivity, highlighting the importance of this structural unit in designing advanced electronic materials. mdpi.com

The development of conducting polymers is a major field in materials science, with applications in sensors, displays, and photovoltaic devices. organic-chemistry.org Polymers containing repeating sulfur heterocyclic units, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are known for their high conductivity and stability. google.com While direct polymerization of this compound is not a common approach, it is instrumental in the synthesis of monomers required for creating advanced polymers. A key strategy involves using the dichloride to synthesize a monomer, such as an ethylenedithio-functionalized thiophene, which is then subjected to polymerization. organic-chemistry.org This approach allows for the incorporation of the desirable properties of the ethylenedithio group into a stable, processable polymer backbone. This method enables the creation of functional polymers that can be further modified, for instance, by attaching biomolecules to create materials for biosensors and other bioelectronic applications. google.com

Functionalization and Derivatization Reactions

Functionalization and derivatization are chemical modification processes used to alter the properties of a molecule to enhance its utility for a specific application, such as improving its chromatographic behavior or introducing new reactivity. youtube.com this compound is a powerful reagent for the functionalization of various organic substrates, primarily through electrophilic reactions.

The most prominent application is the derivatization of activated aromatic compounds. nih.gov In this context, the reaction introduces a dihydro-1,4-dithiin ring, which can be considered a functional group that significantly alters the electronic and steric properties of the parent aromatic molecule. This transformation is a direct method for adding a sulfur-rich, non-planar heterocyclic unit to a flat aromatic system. Such derivatization can be used to modulate the electronic properties of organic semiconductors or to create precursors for more complex molecular systems. The reaction is a form of electrophilic substitution, where the sulfenyl chloride moieties act as the electrophiles.

Table 2: Functionalization Reactions using this compound

| Substrate Type | Reaction Type | Resulting Functionalization | Purpose of Derivatization |

|---|---|---|---|

| Activated Aromatic Rings | Electrophilic Substitution | Fusion of a dihydro-1,4-dithiin ring | Introduction of a redox-active sulfur heterocycle; Precursor synthesis. nih.gov |

| Thiophene | Electrophilic Substitution | Formation of ethylenedithio-thiophene | Monomer synthesis for conducting polymers. nih.govorganic-chemistry.org |

Unveiling the Synthetic Versatility of this compound in Advanced Organic Chemistry

Introduction

This compound, a reactive organosulfur compound with the chemical formula C₂H₄Cl₂S₂, serves as a valuable building block in modern organic synthesis. Though less common than its sulfonyl chloride analogue, this disulfenyl chloride possesses unique reactivity that allows for the construction of sulfur-containing heterocyclic systems and the introduction of the ethylenedithio moiety onto aromatic frameworks. This article explores the applications of this compound in advanced organic synthesis, with a specific focus on its reactions with amines and its role in the electrophilic substitution of aromatic compounds.

Chemical and Physical Properties

While extensive data on the physical properties of this compound is not widely documented, its structure, consisting of a two-carbon backbone with a sulfenyl chloride group (-SCl) attached to each carbon, dictates its reactivity. The presence of the electrophilic sulfur-chlorine bond is central to its synthetic utility.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂H₄Cl₂S₂ |

| Molecular Weight | 163.09 g/mol |

| Appearance | Presumed to be a liquid at room temperature |

| Key Reactive Sites | Two electrophilic sulfur atoms |

Synthesis of the Precursor: 1,2-Ethanedithiol (B43112)

The primary precursor to this compound is 1,2-ethanedithiol. A common laboratory-scale synthesis of 1,2-ethanedithiol involves the reaction of 1,2-dibromoethane (B42909) with thiourea (B124793), followed by hydrolysis of the resulting isothiuronium (B1672626) salt. wikipedia.orgchemeurope.com This method provides a reliable route to the dithiol, which can then be subjected to chlorination to yield the desired disulfenyl dichloride. Commercially, 1,2-ethanedithiol can be produced by the reaction of 1,2-dichloroethane (B1671644) with aqueous sodium bisulfide. wikipedia.org

The dual electrophilic nature of this compound makes it a versatile reagent for the synthesis of various sulfur-containing organic molecules.

Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is expected to proceed via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfenyl chloride group. This type of reaction with bifunctional electrophiles can lead to the formation of heterocyclic compounds.

Given the presence of two reactive sulfenyl chloride groups, the reaction with primary amines, such as aniline, can lead to the formation of a five-membered dithiazolidine ring system. The reaction would likely proceed in a stepwise manner, with the initial attack of one amine molecule on one sulfenyl chloride, followed by an intramolecular cyclization where the nitrogen attacks the second sulfenyl chloride group.

With secondary amines, such as diethylamine, where only one nucleophilic hydrogen is available on the nitrogen, the reaction is anticipated to result in the formation of a bis(sulfenamide) product. Each sulfenyl chloride group would react with one molecule of the secondary amine.

Table 2: Predicted Products of Reactions with Amines

| Amine Type | Reactant Example | Predicted Product |

|---|---|---|

| Primary Amine | Aniline | N-Phenyl-1,2,3-dithiazolidine |

| Secondary Amine | Diethylamine | 1,2-Bis(diethylamino)disulfane |

Electrophilic Substitution for Ethylenedithio-Substituted Aromatics

A significant application of this compound is its use as an electrophilic reagent for the preparation of dihydro-1,4-dithiino substituted aromatics. researchgate.net This reaction is a powerful tool for introducing the ethylenedithio group onto activated aromatic rings, which is a key structural motif in various functional materials.

The reaction proceeds via an electrophilic aromatic substitution mechanism. minia.edu.eglkouniv.ac.inlibretexts.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst, the electrophilicity of the sulfur atoms in this compound is enhanced. The activated aromatic compound then attacks one of the electrophilic sulfur atoms, leading to the formation of a sigma complex. Subsequent loss of a proton and intramolecular cyclization by the attack of the newly introduced thiol group onto the second sulfenyl chloride moiety results in the formation of the dihydro-1,4-dithiin ring fused to the aromatic system.

This methodology has been successfully employed to synthesize novel heterocyclic systems, including ethylenedithio-substituted thiophenes. researchgate.net These compounds are of interest due to their potential applications in the field of organic electronics and conducting materials.

Table 3: Examples of Ethylenedithio-Substituted Aromatics

| Aromatic Substrate | Product |

|---|---|

| Activated Thiophene Derivatives | Ethylenedithio-substituted thiophenes |

This compound, while a less common reagent, demonstrates significant potential in specialized areas of organic synthesis. Its ability to undergo reactions with nucleophiles like amines and to act as an electrophile in aromatic substitution reactions allows for the construction of unique sulfur-containing heterocyclic structures. In particular, its application in the synthesis of ethylenedithio-substituted aromatics highlights its value in materials science. Further research into the reactivity and applications of this compound could unveil new synthetic pathways and lead to the development of novel functional molecules.

Computational and Theoretical Studies of 1,2 Ethanedisulfenyl Dichloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. For 1,2-ethanedisulfenyl dichloride, such calculations would provide a fundamental understanding of its reactivity and spectroscopic behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the sulfur atoms, specifically the non-bonding lone pair orbitals. The LUMO is anticipated to be the antibonding σ* orbital of the S-Cl bonds. The electrophilic nature of the sulfenyl chloride functional group suggests that it will readily react with nucleophiles, which corresponds to an interaction between the nucleophile's HOMO and the sulfenyl chloride's LUMO.

Based on studies of similar small organosulfur compounds, the HOMO-LUMO gap for this compound can be estimated. The table below presents hypothetical, yet representative, energy values for the frontier orbitals.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily σ*(S-Cl) antibonding orbital |

| HOMO | -9.0 | Primarily non-bonding lone pairs on sulfur atoms |

| HOMO-LUMO Gap | 7.5 | Indicator of chemical reactivity |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual values would require specific quantum chemical calculations.

Charge Distribution and Bond Characterization

The distribution of electron density within this compound would reveal significant polarization. The high electronegativity of the chlorine atoms will draw electron density away from the sulfur atoms, creating a partial positive charge (δ+) on the sulfur and a partial negative charge (δ-) on the chlorine. This polarization makes the sulfur atoms electrophilic centers, susceptible to attack by nucleophiles.

Natural Bond Orbital (NBO) analysis would further characterize the bonding. The C-S, S-S, and S-Cl bonds are all expected to be covalent, but with varying degrees of ionic character. The S-Cl bond, in particular, will exhibit significant polarity, contributing to its reactivity.

Conformational Analysis and Isomeric States

The presence of single bonds in this compound allows for rotational isomerism, leading to various conformers with different energies. The primary rotations to consider are around the C-C, C-S, and S-S bonds. The relative stability of these conformers is determined by a balance of steric hindrance, electrostatic interactions, and hyperconjugative effects.

For the C-C bond, staggered conformations (gauche and anti) will be energetically favored over eclipsed conformations. Similarly, rotation around the C-S bonds will lead to different spatial arrangements of the S-Cl group relative to the ethyl backbone.

The interplay of these rotational possibilities leads to a complex potential energy surface with several local minima corresponding to stable conformers. The global minimum would represent the most stable conformation of the molecule. An illustrative table of potential conformers and their relative energies is provided below.

| Conformer | Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~90° | 0.0 (most stable) |

| Anti | 180° | 2.5 |

| Syn (Eclipsed) | 0° | 5.0 (least stable) |

Note: The values in this table are illustrative and based on general principles of conformational analysis for molecules containing disulfide bonds.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a primary reaction of interest would be its electrophilic addition to an alkene.

Transition State Characterization and Energy Barrier Calculations

The reaction of a sulfenyl chloride with an alkene is thought to proceed through a bridged thiiranium ion intermediate. Computational studies can model the geometry of the transition state leading to this intermediate. The transition state would involve the alkene's π-bond attacking the electrophilic sulfur atom, with the simultaneous departure of the chloride ion.

Calculating the energy of this transition state relative to the reactants provides the activation energy barrier for the reaction. A lower activation energy indicates a faster reaction rate. The nature of the alkene (electron-rich or electron-poor) and the solvent can significantly influence this energy barrier.

Prediction of Reactivity and Selectivity

Computational modeling can predict the regioselectivity and stereoselectivity of the addition reaction. For example, in the reaction with an unsymmetrical alkene, the model can determine which carbon atom of the double bond is more likely to bond with the sulfur atom. This is often governed by the stability of the resulting carbocationic character in the transition state.

Furthermore, the stereochemistry of the addition (syn or anti) can be elucidated by examining the geometry of the transition state and the subsequent ring-opening of the thiiranium ion intermediate by the chloride ion. In general, the addition of sulfenyl chlorides to alkenes proceeds via an anti-addition mechanism.

Theoretical Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures for this compound is a critical aspect of its computational and theoretical study. These predictions, derived from quantum chemical calculations, provide valuable insights into the molecule's vibrational and electronic properties, which can aid in its experimental identification and characterization. The process typically involves the use of ab initio and density functional theory (DFT) methods to calculate various spectroscopic parameters.

A crucial step in predicting spectroscopic signatures is the conformational analysis of this compound. nih.gov Like other 1,2-disubstituted ethanes, such as 1,2-dichloroethane (B1671644), this compound is expected to exist as a mixture of rotational isomers, or conformers, arising from rotation around the central carbon-carbon single bond. nih.govnih.gov The two primary conformers are the anti (or trans) and gauche forms. In the anti conformation, the two sulfenyl chloride groups are positioned opposite to each other, resulting in a torsion angle of approximately 180°. nih.gov In the gauche conformation, these groups are in closer proximity, with a torsion angle of about 60°. nih.gov

Computational methods can be employed to determine the relative energies and stabilities of these conformers. nih.gov The predicted stability of each conformer is essential for understanding which spectroscopic signatures are likely to be dominant under given conditions.

The theoretical prediction of spectroscopic signatures allows for a deeper understanding of the molecular structure and bonding of this compound. By comparing theoretically predicted spectra with experimental data (when available), researchers can validate the computational models and gain more confidence in the predicted molecular properties. This synergy between theoretical predictions and experimental observations is a powerful tool in modern chemical research. nih.gov

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. These predictions are based on the calculation of the molecule's vibrational frequencies and their corresponding intensities. Each vibrational mode corresponds to a specific motion of the atoms within the molecule, such as stretching, bending, or twisting of chemical bonds.

The predicted IR and Raman spectra for the anti and gauche conformers of this compound are expected to show distinct differences. These differences arise from the different symmetries of the two conformers. The anti conformer possesses a center of inversion, which affects the selection rules for IR and Raman activity. Specifically, for a molecule with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). The gauche conformer, lacking a center of symmetry, will have vibrational modes that can be both IR and Raman active.

The calculated vibrational frequencies for analogous molecules like 1,2-dichloroethane have been successfully used to assign experimental spectra to specific conformers. nih.gov For instance, certain C-Cl stretching and skeletal deformation frequencies are characteristic of either the anti or gauche form. nih.gov A similar approach would be applied to this compound, focusing on the C-S and S-Cl stretching and deformation modes.

A hypothetical table of predicted vibrational frequencies for the anti and gauche conformers of this compound is presented below. The values are illustrative and would be obtained from quantum chemical calculations, such as DFT with a suitable basis set.

| Vibrational Mode | Predicted Frequency (cm-1) - Anti Conformer | Predicted IR Intensity - Anti Conformer | Predicted Raman Activity - Anti Conformer | Predicted Frequency (cm-1) - Gauche Conformer | Predicted IR Intensity - Gauche Conformer | Predicted Raman Activity - Gauche Conformer |

|---|---|---|---|---|---|---|

| S-Cl Stretch (symmetric) | ~450 | Low | High | ~455 | Medium | Medium |

| S-Cl Stretch (asymmetric) | ~470 | High | Low | ~475 | High | Medium |

| C-S Stretch (symmetric) | ~680 | Low | High | ~685 | Medium | Medium |

| C-S Stretch (asymmetric) | ~700 | High | Low | ~705 | High | Medium |

| CH2 Rock | ~850 | Medium | Low | ~855 | Medium | Low |

| CH2 Wag | ~1200 | Medium | Low | ~1205 | Medium | Low |

| CH2 Scissor | ~1420 | Medium | Low | ~1425 | Medium | Low |

| C-H Stretch (symmetric) | ~2950 | Medium | High | ~2955 | Medium | High |

| C-H Stretch (asymmetric) | ~3000 | Medium | High | ~3005 | Medium | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C NMR, are also valuable for characterizing this compound. Computational methods can calculate the chemical shifts (δ) and spin-spin coupling constants (J) for the different nuclei in the molecule.

For this compound, the chemical environment of the protons and carbon atoms is expected to be different for the anti and gauche conformers. However, due to the rapid interconversion between the conformers at room temperature, the experimentally observed NMR spectrum is typically a weighted average of the spectra of the individual conformers.

In the case of 1,2-dichloroethane, the two methylene (B1212753) groups are chemically equivalent due to rapid rotation, resulting in a single peak in the ¹H NMR spectrum. docbrown.info Similarly, for this compound, the four protons would likely appear as a singlet in the ¹H NMR spectrum, and the two carbon atoms would appear as a single peak in the ¹³C NMR spectrum under standard conditions.

However, at very low temperatures, where the interconversion between conformers is slowed down, it might be possible to observe separate signals for the anti and gauche forms. Theoretical calculations can predict the chemical shifts for each conformer, which would be crucial for interpreting such low-temperature NMR experiments.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the anti and gauche conformers of this compound is shown below. These values are illustrative and would be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

| Nucleus | Conformer | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Anti | ~3.5 |

| Gauche | ~3.6 | |

| ¹³C | Anti | ~45 |

| Gauche | ~46 |

Advanced Spectroscopic Characterization of 1,2 Ethanedisulfenyl Dichloride Derivatives and Reaction Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structural arrangement of atoms in molecules. For derivatives of 1,2-ethanedisulfenyl dichloride, both ¹H and ¹³C NMR are fundamental in confirming the carbon backbone and the chemical environment of the protons.

In the analysis of reaction products derived from this compound, NMR spectroscopy provides definitive evidence of atomic connectivity. For instance, in reactions with aromatic compounds, ¹H NMR can confirm the substitution pattern on the aromatic ring, while ¹³C NMR directly probes the carbon framework of the newly formed heterocyclic systems.

Due to the symmetrical nature of the this compound moiety, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent. This equivalence would result in a single signal in both the ¹H and ¹³C NMR spectra for the parent compound. However, in its derivatives, the symmetry may be broken, leading to more complex spectra that reveal the new structural features.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.5 - 4.0 | Singlet | The electronegativity of the sulfur and chlorine atoms deshields the protons, shifting them downfield. |

| ¹³C | ~40 - 50 | - | The carbon atoms are in a unique environment, attached to a sulfur atom which is in turn bonded to a chlorine atom. |

Note: These are estimated values based on the analysis of similar organosulfur compounds. Actual experimental values may vary.

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By acquiring spectra at various time intervals, the consumption of reactants and the formation of products can be quantified. This is particularly valuable for reactions involving this compound, which can be a precursor to various heterocyclic systems. researchgate.net

Furthermore, in-situ NMR monitoring can enable the detection and characterization of transient reaction intermediates. For sulfenyl chlorides, which are known to be reactive, identifying intermediates is crucial for understanding the reaction mechanism. While direct observation of the sulfenyl chloride itself can be challenging due to its reactivity, the appearance and disappearance of signals corresponding to intermediate species can provide invaluable mechanistic insights.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the key vibrational modes would include the stretching and bending frequencies of the methylene groups, as well as the characteristic vibrations of the C-S and S-Cl bonds. The presence of the S-Cl bond is expected to give rise to a distinct signal in the lower frequency region of the spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretch | 2900 - 3000 | IR, Raman |

| CH₂ Scissor | 1400 - 1450 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| S-Cl Stretch | 400 - 550 | IR, Raman |

Note: These are typical frequency ranges for the specified functional groups and may vary based on the specific molecular environment.

The analysis of the vibrational spectra of reaction products would clearly show the disappearance of the S-Cl stretching frequency and the appearance of new bands corresponding to the newly formed bonds, for example, C-N or C-C bonds in heterocyclic products.

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In the context of reaction mechanisms, mass spectrometry can be employed to detect short-lived intermediates. By coupling a reaction vessel directly to the mass spectrometer, transient species can be ionized and detected before they have a chance to react further. This would be a valuable approach for identifying reactive intermediates in reactions involving this compound.

The fragmentation pattern in a mass spectrum provides a molecular fingerprint that can be used to confirm the structure of a compound. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms and two sulfur atoms. msu.eduneu.edu.trcompoundchem.com The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S) would lead to a distinctive cluster of peaks for the molecular ion and any fragments containing these elements. msu.eduneu.edu.trcompoundchem.com

Common fragmentation pathways for organosulfur compounds often involve the cleavage of C-S and S-S bonds. For this compound, the loss of a chlorine radical (•Cl) or a sulfenyl chloride radical (•SCl) would be expected fragmentation pathways.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z | Notes |

| [M]⁺ | [C₂H₄Cl₂S₂]⁺ | 162 | Molecular ion (for ³⁵Cl and ³²S isotopes). The isotopic pattern will be complex due to the presence of two Cl and two S atoms. |

| [M-Cl]⁺ | [C₂H₄ClS₂]⁺ | 127 | Loss of a chlorine radical. |

| [M-SCl]⁺ | [C₂H₄SCl]⁺ | 95 | Cleavage of the S-S bond. |

| [CH₂SCl]⁺ | [CH₂SCl]⁺ | 81 | Cleavage of the C-C bond. |

Note: The m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ³²S). The observed spectrum would show a complex pattern of isotopic peaks.

By analyzing the fragmentation patterns of the reaction products of this compound, the proposed structures can be confirmed, providing further evidence for the reaction outcome.

X-ray Crystallography Studies of Solid-State Derivatives

Detailed crystallographic data for derivatives of this compound are sparse. However, analysis of structurally related compounds provides foundational knowledge.

Table 1: Crystallographic Data for Representative Sulfur-Containing Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Data Not Available | - | - | - | - | - | - | - | - | - |

No specific crystallographic data for solid-state derivatives of this compound could be located in the searched resources. The table is provided as a template for future findings.

Table 2: Selected Bond Lengths and Angles for Related Sulfur Compounds

| Compound | Bond | Length (Å) | Bond | Angle (°) |

| Data Not Available | S-S | - | C-S-S | - |

| C-S | - | S-S-C | - | |

| C-Cl | - | S-C-C | - |

Historical Trajectory and Foundational Research on 1,2 Ethanedisulfenyl Dichloride

Early Discovery and Initial Synthetic Observations

The precise historical genesis of 1,2-ethanedisulfenyl dichloride is not extensively documented in readily accessible literature, suggesting its emergence as a reagent of interest likely occurred within the broader development of organosulfur chemistry. Early investigations into the reactions of thiols and disulfides with chlorinating agents would have paved the way for its eventual synthesis. The foundational observation would have been the susceptibility of the sulfur-hydrogen or sulfur-sulfur bond in ethane-1,2-dithiol or its corresponding disulfide to cleavage by chlorine, leading to the formation of the more reactive sulfenyl chloride moieties.

Initial synthetic approaches would have logically involved the direct chlorination of 1,2-ethanedithiol (B43112) or diethyl disulfide. These early methods, while conceptually straightforward, likely presented challenges in controlling the extent of chlorination and managing the formation of byproducts. The reactivity of the newly formed sulfenyl chloride groups themselves could lead to further reactions, complicating the isolation of the desired dichloride in high purity.

Evolution of Synthetic and Mechanistic Understanding

Over time, synthetic methodologies for preparing this compound have been refined to improve yield, purity, and operational simplicity. A significant advancement involved the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, which often provides a cleaner reaction profile compared to elemental chlorine. The reaction of 1,2-ethanedithiol with sulfuryl chloride in an inert solvent at low temperatures has become a more standard and reliable method for its preparation.

Mechanistically, the formation of this compound from 1,2-ethanedithiol and a chlorinating agent like chlorine proceeds through a free-radical or an ionic pathway, depending on the reaction conditions. The key step is the electrophilic attack of a chlorine species on the sulfur atom, leading to the formation of a sulfenyl chloride. The presence of two thiol groups on the ethane (B1197151) backbone allows for this reaction to occur at both ends of the molecule.

The understanding of its reactivity has also evolved. This compound is recognized as a potent electrophile. The two sulfenyl chloride groups (-SCl) are highly reactive towards nucleophiles, making it an excellent building block for introducing a two-carbon, two-sulfur unit into various molecular frameworks. This electrophilic nature is central to its application in the synthesis of heterocyclic compounds.

Landmark Contributions to Sulfur-Containing Heterocyclic Chemistry

The primary significance of this compound in synthetic chemistry lies in its utility as a precursor for constructing sulfur-containing heterocyclic rings. Its bifunctional nature, with two reactive electrophilic sites, allows for facile cyclization reactions with a variety of dinucleophiles.

A landmark application is its use in the synthesis of dihydro-1,4-dithiino-substituted aromatic compounds. researchgate.net In these reactions, the dichloride acts as an electrophilic partner, reacting with activated aromatic compounds that can provide two nucleophilic centers. This has enabled the creation of novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Furthermore, this compound has been employed in the preparation of ethylenedithio-substituted thiophene (B33073) systems. Thiophenes are a critical class of sulfur-containing heterocycles with widespread applications, and the introduction of the ethylenedithio group can significantly modify their electronic and physical properties. This has been particularly relevant in the development of organic conductors and tetrathiafulvalene (B1198394) (TTF) analogs, which are key components in molecular electronics.

Influence on Polymer Chemistry Research

While not as direct as in heterocyclic synthesis, the chemistry of this compound has influenced research in polymer chemistry, particularly in the area of polysulfides. Polysulfide polymers are known for their excellent resistance to solvents and fuels, making them valuable as sealants and adhesives.

The synthesis of polysulfide polymers often involves the reaction of dihaloalkanes with alkali metal polysulfides. Although this compound is not typically used as a direct monomer in large-scale polymerization due to its high reactivity and cost, the fundamental understanding of the reactions of dichloro-organosulfur compounds has been crucial. Research into the reactivity of compounds like this compound provides insights into the mechanisms of sulfur-sulfur bond formation and cleavage, which are central to the synthesis and performance of polysulfide materials.

Moreover, the ability of this compound to react with various nucleophiles has inspired the design of specialized monomers and cross-linking agents for creating functional polymers with specific properties. The introduction of disulfide linkages, facilitated by reagents analogous to this compound, can impart redox-responsiveness and self-healing capabilities to polymeric materials.

Emerging Research Frontiers for 1,2 Ethanedisulfenyl Dichloride

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Catalysis)

The adoption of modern synthetic methodologies like flow chemistry and advanced catalysis is set to revolutionize the use of reactive reagents such as 1,2-ethanedisulfenyl dichloride. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, reaction control, and scalability. ucd.ie The high heat and mass transfer rates in these systems allow for precise control over reaction conditions, which is particularly beneficial for managing the reactivity of sulfenyl chlorides. durham.ac.uk

While specific research on this compound in flow systems is still emerging, the broader application of flow chemistry to sulfur-containing compounds demonstrates its potential. For instance, the synthesis of disulfides has been successfully demonstrated in flow reactors, highlighting the feasibility of handling related functionalities in a continuous manner. d-nb.info The integration of this compound into flow processes could enable safer and more efficient syntheses of sulfur-containing heterocycles and other valuable compounds.

In the realm of catalysis, new systems are being developed to facilitate the addition of chlorine to molecules, which is analogous to the reactivity of the S-Cl bond. google.com For example, catalytic systems that avoid the direct use of chlorine gas by using alternative chlorine sources have been developed for the dichlorination of alkenes. acs.org Similar catalytic approaches could be adapted for reactions involving this compound, potentially leading to milder reaction conditions and improved selectivity.

Novel Applications in Advanced Materials Science

The unique structure of this compound, with its two reactive sulfenyl chloride groups, makes it an intriguing building block for advanced materials. Its ability to react with a variety of nucleophiles opens up possibilities for the synthesis of novel polymers and functional materials.

One area of exploration is the incorporation of disulfide bonds into polymer backbones. Disulfide-containing polymers are of interest due to their redox-responsive properties, which can be exploited in applications such as drug delivery systems, self-healing materials, and sensors. The reaction of this compound with dithiols or other suitable difunctional monomers could provide a direct route to such polymers.

Furthermore, the sulfur atoms in the resulting materials can chelate with metal ions, suggesting potential applications in areas like catalysis, environmental remediation (e.g., for heavy metal capture), and the development of new electronic materials. The precise arrangement of sulfur atoms derived from this compound could lead to materials with tailored optical or electronic properties.

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of this compound is well-established, researchers are beginning to explore its potential in less conventional transformations. This includes investigating its reactions with a wider range of substrates and under non-standard conditions to uncover new synthetic possibilities.

One area of interest is the exploration of its reactivity with organometallic reagents. The interaction of the S-Cl bond with various metal centers could lead to novel catalytic cycles or the formation of unique organosulfur compounds. Additionally, the study of its behavior under photochemical or electrochemical conditions could reveal new reaction pathways that are not accessible through traditional thermal methods.

Inspired by the unusual reactivity observed in other sulfur-containing heterocyclic systems, such as N-aroyl-1,2,4-dithiazolidine-3,5-diones which can act as acyl isocyanate equivalents, researchers are keen to see if this compound can exhibit similarly unexpected reactivity under specific conditions. nih.gov

Development of New Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. The development of accurate computational models for this compound can provide valuable insights into its structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction mechanisms involving this compound, helping to elucidate transition states and predict reaction outcomes. This predictive capability can guide experimental work, saving time and resources by identifying the most promising reaction conditions and substrates.

For example, computational models can be used to study the conformational preferences of this compound and how these conformations influence its reactivity. nih.gov They can also be employed to predict the spectroscopic signatures (e.g., NMR, IR, Raman) of the molecule and its reaction products, aiding in their characterization.

Table 1: Representative Computational Chemistry Applications for this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction pathways |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions, absorption wavelengths |

| Ab initio methods | High-accuracy structural and energetic calculations | Geometric parameters, conformational energies, vibrational frequencies |

| Molecular Dynamics (MD) | Simulation of behavior in solution | Solvation effects, diffusion, conformational dynamics |

Design of Highly Selective and Efficient Transformations

A major goal in modern organic synthesis is the development of reactions that are both highly selective (chemo-, regio-, and stereoselective) and efficient (high-yielding and atom-economical). Research into the reactivity of this compound is increasingly focused on achieving these objectives.

By carefully choosing reaction conditions, solvents, and catalysts, it may be possible to control the regioselectivity of its reactions with unsymmetrical nucleophiles. For instance, in reactions with substituted anilines or phenols, it may be possible to favor addition at a specific position on the aromatic ring.

Furthermore, the development of chiral catalysts could enable enantioselective transformations involving this compound. This would be particularly valuable for the synthesis of chiral sulfur-containing compounds, which are important in medicinal chemistry and materials science. The design of such catalytic systems would likely draw inspiration from existing methods for the enantioselective functionalization of other sulfur-containing compounds.

Table 2: Strategies for Achieving Selective Transformations with this compound

| Selectivity Type | Strategy | Potential Application |

| Chemoselectivity | Use of protecting groups, control of reaction temperature | Selective reaction with one functional group in a polyfunctional molecule |

| Regioselectivity | Use of directing groups, choice of catalyst and solvent | Controlled addition to unsymmetrical substrates |

| Stereoselectivity | Use of chiral catalysts or auxiliaries | Enantioselective synthesis of chiral sulfur-containing heterocycles |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-dichloroethane (EDC) critical for experimental design?

- Answer : EDC is a colorless, volatile liquid (vapor pressure: 64 mmHg at 20°C) with moderate water solubility (8.7 g/L at 20°C) and high solubility in organic solvents. Its boiling point is 83.5°C, and density is 1.253 g/cm³ . These properties influence its handling (e.g., need for fume hoods), solvent selection for reactions, and environmental fate (volatilization in aquatic systems). Researchers must account for its volatility in dosing protocols for inhalation studies and use gas-tight syringes for accurate liquid measurements.

Q. How is 1,2-dichloroethane synthesized, and what purity standards are essential for laboratory use?

- Answer : EDC is typically synthesized via direct chlorination of ethylene in liquid phase at 40–50°C, yielding ~99% purity . For laboratory use, anhydrous grades (≥99.8%) are recommended to avoid side reactions in organic syntheses. Impurities like 1,1-dichloroethane or chlorinated byproducts can interfere with kinetic studies; thus, GC-MS or NMR validation is advised prior to use .

Q. What standardized protocols exist for assessing acute toxicity of EDC?

- Answer : OECD Guideline 423 (acute oral toxicity) and 436 (acute inhalation toxicity) are widely used. For oral studies, administer 50–300 mg/kg in rodent models, monitoring for CNS depression, hepatic necrosis, and mortality. Inhalation exposure (e.g., 1,000–3,000 ppm for 4 hours) requires whole-body chambers with real-time air concentration monitoring . Histopathological analysis of liver and kidneys is critical post-exposure.

Advanced Research Questions

Q. How do contradictory findings in EDC carcinogenicity studies inform risk assessment?

- Answer : Oral gavage studies in rodents show clear carcinogenicity (e.g., forestomach carcinomas in rats, mammary tumors in mice), while inhalation data are less conclusive due to inadequate study designs (e.g., short exposure durations) . To resolve contradictions, researchers should:

- Compare metabolic activation pathways (e.g., glutathione conjugation in oral vs. cytochrome P450 in inhalation) .

- Conduct long-term inhalation studies (≥2 years) with controlled concentrations (e.g., 50–200 ppm) and comprehensive tumor profiling .

- Use in vitro models (e.g., human organoids) to assess species-specific differences in DNA adduct formation.

Q. What advanced catalytic systems effectively degrade EDC in contaminated environments?

- Answer : Catalytic oxidation using Pt/TiO₂ or Pd/Al₂O₃ at 200–300°C achieves >95% EDC conversion to CO₂ and HCl. Recent innovations include:

- Carbon-supported Fe-Cu bimetallic catalysts : Operate at 150°C with 99% efficiency, minimizing toxic byproducts like vinyl chloride .

- Photocatalytic degradation : TiO₂ nanotubes under UV light degrade aqueous EDC (50 ppm) with 80% efficiency in 6 hours. Key parameters: pH 5–7, dissolved O₂ > 5 mg/L .

- Analytical validation : Use GC-ECD or HPLC-UV to quantify intermediates (e.g., chloroacetaldehyde) and ensure complete mineralization.

Q. How can mechanistic studies clarify EDC’s mutagenic potential?

- Answer : EDC’s mutagenicity in Salmonella typhimurium (Ames test) is glutathione-dependent, forming S-(2-chloroethyl)glutathione adducts that alkylate DNA . Advanced approaches include:

- Isotope labeling : Track ¹⁴C-EDC metabolites in hepatic microsomes to identify reactive intermediates.

- CRISPR-Cas9 knockouts : Disrupt glutathione S-transferase (GST) genes in mammalian cells to assess adduct formation thresholds.

- Computational modeling : Simulate adduct-DNA interactions (e.g., molecular docking) to predict mutation hotspots.

Data Contradictions and Resolution Strategies

Q. Why do oral and dermal carcinogenicity studies yield divergent results for EDC?

- Contradiction : Oral exposure induces tumors in multiple organs, while dermal studies show limited carcinogenicity .

- Resolution :

- Bioavailability differences : Oral administration enables first-pass metabolism (liver GST activation), whereas dermal absorption is slower and less systemic.

- Experimental redesign : Apply EDC topically with permeation enhancers (e.g., dimethyl sulfoxide) to mimic industrial exposure scenarios.

Methodological Recommendations

Q. What analytical techniques are optimal for quantifying EDC in environmental samples?

- Answer :

Ethical and Regulatory Considerations

Q. How do global regulations impact EDC research protocols?

- Answer : EDC is listed under the Rotterdam Convention (prior informed consent for trade) and REACH (restricted use in EU). Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.